2,6-DIFLUORO-3-METHOXY-DL-PHENYLALANINE

概要

説明

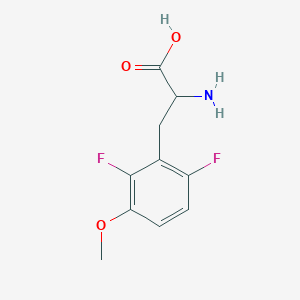

2,6-DIFLUORO-3-METHOXY-DL-PHENYLALANINE is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, a carboxylic acid group, and a substituted phenyl ring with fluorine and methoxy groups.

作用機序

Target of Action

It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

Compounds with similar structures have been found to interact with their targets and cause changes in cellular processes .

Biochemical Pathways

Indole derivatives, which share a similar structure, have been found to possess various biological activities, affecting a wide range of pathways .

Result of Action

Similar compounds have been found to have diverse biological activities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIFLUORO-3-METHOXY-DL-PHENYLALANINE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as crystallization and chromatography .

化学反応の分析

Types of Reactions

2,6-DIFLUORO-3-METHOXY-DL-PHENYLALANINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

科学的研究の応用

Drug Development

DFMP is primarily investigated for its potential as a pharmaceutical compound. Its structural modifications enhance its interactions with biological targets, particularly in the context of amino acid transport systems.

- LAT1 Selectivity : Research indicates that DFMP and its analogs exhibit selective affinity for the L-type amino acid transporter 1 (LAT1), which is overexpressed in various tumors. This selectivity allows for targeted drug delivery to cancer cells, potentially improving therapeutic efficacy while minimizing side effects on normal tissues .

- PET Imaging : Fluorinated phenylalanine analogs, including DFMP, have been developed as positron emission tomography (PET) tracers. These compounds can be utilized for imaging malignant tumors, providing insights into tumor metabolism and aiding in early detection .

Cancer Research

The application of DFMP in cancer research is significant due to its ability to selectively target tumor cells.

- Tumor Accumulation Studies : In vivo studies have shown that DFMP accumulates in tumor tissues more than in normal tissues. This property is crucial for developing therapies that require high local concentrations of drugs within tumors .

- Mechanistic Studies : Studies involving DFMP have elucidated mechanisms by which amino acid transporters facilitate tumor growth and survival. Understanding these pathways can lead to the development of new therapeutic strategies aimed at inhibiting these transporters to suppress tumor progression .

Biochemical Probes

DFMP serves as a useful biochemical probe in various experimental setups.

- Transporter Studies : The compound has been utilized to study the transport mechanisms of amino acids across cell membranes, particularly focusing on LAT1 and LAT2. Its interactions with these transporters provide valuable data on substrate specificity and transport kinetics .

- Structural Biology : DFMP's unique fluorinated structure allows it to act as a structural probe in studies aimed at understanding protein-ligand interactions. This can be particularly beneficial in the design of inhibitors targeting specific enzymes involved in metabolic pathways .

Comparative Data Table

The following table summarizes key characteristics and applications of DFMP compared to other phenylalanine analogs:

| Compound Name | LAT1 Affinity | Tumor Selectivity | PET Imaging Potential | Biochemical Probe Applications |

|---|---|---|---|---|

| 2,6-Difluoro-3-methoxy-DL-phenylalanine | High | Yes | Yes | Yes |

| α-Methylphenylalanine | Moderate | Moderate | Limited | Yes |

| Bicyclic-Phe | Very High | Yes | Yes | Yes |

Case Studies

Several case studies highlight the effectiveness of DFMP in various applications:

- Case Study 1 : A study evaluated the accumulation of DFMP in B16-F10 melanoma tumors in mice, demonstrating significant localization within the tumor compared to surrounding tissues. This supports its potential use as a targeted therapeutic agent .

- Case Study 2 : In another investigation, DFMP was used alongside other phenylalanine analogs to assess their efficacy as LAT1-targeted PET tracers. Results indicated that DFMP had superior uptake and retention in tumor cells compared to non-targeted analogs, suggesting its viability for clinical imaging applications .

類似化合物との比較

Similar Compounds

3-(2-Methoxyphenyl)propionic acid: Similar structure but lacks the fluorine atoms.

2-Amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid: Similar but with a methyl group instead of a methoxy group

Uniqueness

The presence of both fluorine and methoxy groups in 2,6-DIFLUORO-3-METHOXY-DL-PHENYLALANINE makes it unique. These substituents can significantly influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from other similar compounds .

生物活性

2,6-Difluoro-3-methoxy-DL-phenylalanine is an amino acid derivative notable for its unique structural features, including the presence of fluorine and methoxy substituents. This compound has garnered attention in biochemical research due to its potential therapeutic applications and its role as a building block in synthetic chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C10H10F2N1O3, with a molecular weight of approximately 229.19 g/mol. The presence of fluorine atoms is believed to enhance its biological activity compared to non-fluorinated analogs, affecting its interaction with biological systems.

Research indicates that compounds structurally similar to this compound may interact with various receptors and enzymes in the body. Specifically, it is hypothesized that the compound can modulate neurotransmitter activity by acting as a precursor or competitive inhibitor in metabolic pathways.

Target Receptors

- Amino Acid Transporters : Similar compounds have shown affinity for large neutral amino acid transporters (LATs), which are crucial for transporting phenylalanine across the blood-brain barrier.

- Neurotransmitter Synthesis : By influencing the levels of phenylalanine, this compound may affect the synthesis of neurotransmitters such as dopamine and norepinephrine, which are vital for mood regulation and cognitive function.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Neurotransmitter Modulation | Potentially enhances dopamine and norepinephrine levels, impacting mood and cognitive functions. |

| Antidepressant Effects | May exhibit antidepressant properties through its role in neurotransmitter synthesis. |

| Enzyme Interaction | Acts as a substrate or inhibitor for specific enzymes involved in amino acid metabolism. |

| Potential Antiviral Activity | Some studies suggest fluorinated phenylalanines may have antiviral properties due to their unique structure. |

Case Studies and Research Findings

- Neurotransmitter Impact Study : A study involving mice demonstrated that dietary modifications affecting phenylalanine levels led to significant changes in brain neurotransmitter concentrations. Mice on a low-phenylalanine diet exhibited improved behavioral outcomes compared to those on a standard diet .

- Cognitive Function Assessment : The PICO study evaluated the effects of phenylalanine intake on cognitive performance in adults with phenylketonuria (PKU). Results indicated that controlled phenylalanine loading could influence cognitive parameters positively .

- Fluorinated Compounds Research : Investigations into fluorinated phenylalanines revealed that these compounds could enhance interactions with LATs, suggesting a mechanism through which they might improve nutrient absorption in neurological contexts .

特性

IUPAC Name |

2-amino-3-(2,6-difluoro-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO3/c1-16-8-3-2-6(11)5(9(8)12)4-7(13)10(14)15/h2-3,7H,4,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBYQUZONBGCMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。